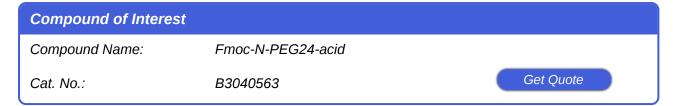


# An In-Depth Technical Guide to Fmoc-N-PEG24acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of **Fmoc-N-PEG24-acid**, a critical bifunctional linker used extensively in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

# **Core Properties and Specifications**

**Fmoc-N-PEG24-acid** is a polyethylene glycol (PEG) derivative that features a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one end and a carboxylic acid at the other. This structure allows for sequential and controlled conjugation to other molecules. The PEG linker itself is a chain of 24 ethylene glycol units, which imparts increased hydrophilicity and biocompatibility to the final conjugate.

Property	Value	References
Molecular Formula	C66H113NO28	[1][2][3]
Molecular Weight	1368.6 g/mol	[1][2][3]
CAS Number	2170484-59-8	[2][4]
Appearance	White to off-white solid	[4]
Purity	>95%	[2][5]



# **Applications in Research and Development**

The unique bifunctional nature of **Fmoc-N-PEG24-acid** makes it a versatile tool in several advanced applications:

- PROTACs Synthesis: It serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-recruiting ligand, facilitating targeted protein degradation.[4][6]
- Peptide Synthesis and Modification: The Fmoc-protected amine allows for its incorporation into solid-phase peptide synthesis (SPPS). The terminal carboxylic acid can then be used for conjugation to other molecules.
- Drug Delivery: The hydrophilic PEG chain can improve the solubility and pharmacokinetic profile of hydrophobic drugs.[3]
- Bioconjugation: It is used to link biomolecules such as antibodies, proteins, and oligonucleotides for various diagnostic and therapeutic purposes.

## **Experimental Protocols: A General Workflow**

The utilization of **Fmoc-N-PEG24-acid** typically involves two key chemical transformations: deprotection of the Fmoc group and activation of the carboxylic acid for amide bond formation.

## 1. Fmoc Deprotection:

The Fmoc protecting group is labile under basic conditions, commonly using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).

- Reagents: 20% Piperidine in DMF
- Procedure:
  - Dissolve the Fmoc-N-PEG24-acid conjugate in DMF.
  - Add the 20% piperidine solution and stir at room temperature.
  - Monitor the reaction by TLC or LC-MS until completion (typically 30 minutes).

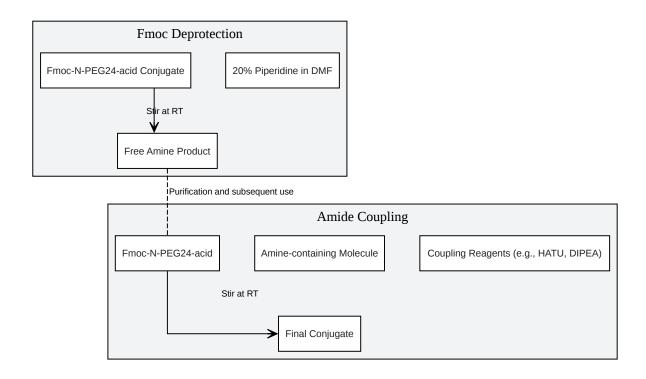


- Remove the volatiles under reduced pressure and purify the resulting free amine.
- 2. Carboxylic Acid Activation and Amide Coupling:

The terminal carboxylic acid can be coupled to a primary or secondary amine using standard peptide coupling reagents.

- Reagents:
  - Coupling agents: HATU, HBTU, or EDC/NHS
  - Base: Diisopropylethylamine (DIPEA)
  - Solvent: DMF or Dichloromethane (DCM)
- Procedure:
  - Dissolve the Fmoc-N-PEG24-acid in the chosen solvent.
  - Add the amine-containing molecule, coupling agent, and base.
  - Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
  - Work up the reaction and purify the final conjugate by chromatography.





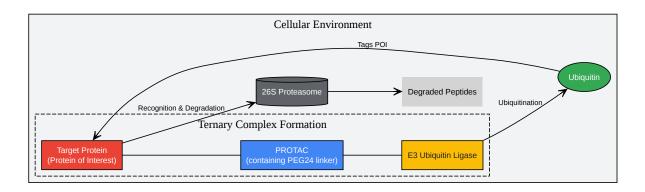
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Caption: General workflow for utilizing **Fmoc-N-PEG24-acid**.

# Signaling Pathway Context: PROTAC-Mediated Protein Degradation

**Fmoc-N-PEG24-acid** is a key component in the synthesis of PROTACs. The resulting PROTAC molecule hijacks the cell's ubiquitin-proteasome system to induce the degradation of a target protein.





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Caption: PROTAC mechanism of action facilitated by a PEG linker.

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